molecular formula C6H12N2O2S B8397167 4-cyano-N-methylbutane-1-sulfonamide

4-cyano-N-methylbutane-1-sulfonamide

Cat. No. B8397167
M. Wt: 176.24 g/mol
InChI Key: IYQKBXNQIFBHNI-UHFFFAOYSA-N
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Patent
US08497270B2

Procedure details

A solution of 4-chloro-N-methylbutane-1-sulfonamide (Example 5; 86.7 mmol), and sodium iodide (95.4 mmol) in DMF (175 ml) was stirred for 10 min at room temperature. Sodium cyanide (191 mmol) was added and the mixture was stirred overnight at 60° C. The mixture was filtered off and the filtrate was extracted with AcOEt/water. The crude product was concentrated and was used without further purification in the next step (Examples 10 and 20).
Name
4-chloro-N-methylbutane-1-sulfonamide
Quantity
86.7 mmol
Type
reactant
Reaction Step One
Quantity
95.4 mmol
Type
reactant
Reaction Step One
Name
Quantity
175 mL
Type
solvent
Reaction Step One
Quantity
191 mmol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
Cl[CH2:2][CH2:3][CH2:4][CH2:5][S:6]([NH:9][CH3:10])(=[O:8])=[O:7].[I-].[Na+].[C-:13]#[N:14].[Na+]>CN(C=O)C>[C:13]([CH2:2][CH2:3][CH2:4][CH2:5][S:6]([NH:9][CH3:10])(=[O:8])=[O:7])#[N:14] |f:1.2,3.4|

Inputs

Step One
Name
4-chloro-N-methylbutane-1-sulfonamide
Quantity
86.7 mmol
Type
reactant
Smiles
ClCCCCS(=O)(=O)NC
Name
Quantity
95.4 mmol
Type
reactant
Smiles
[I-].[Na+]
Name
Quantity
175 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
191 mmol
Type
reactant
Smiles
[C-]#N.[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred overnight at 60° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The mixture was filtered off
EXTRACTION
Type
EXTRACTION
Details
the filtrate was extracted with AcOEt/water
CONCENTRATION
Type
CONCENTRATION
Details
The crude product was concentrated
CUSTOM
Type
CUSTOM
Details
was used without further purification in the next step (Examples 10 and 20)

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
Smiles
C(#N)CCCCS(=O)(=O)NC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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